What is the PROTAC eDHFR degrader system?
What is the PROTAC eDHFR degrader system?
An In-depth Technical Guide to the PROTAC eDHFR Degrader System
Introduction
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery, offering a distinct advantage over traditional occupancy-based inhibition.[1] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this strategy.[2][3] These heterobifunctional molecules are designed to co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2] A PROTAC molecule typically consists of a ligand that binds the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This induced proximity results in the polyubiquitination of the POI, marking it for destruction by the 26S proteasome.[2][4]
Among the various TPD strategies, tag-based systems provide a powerful and versatile platform for validating new E3 ligases and studying the function of specific proteins without the need to develop a unique binder for every POI.[5] The PROTAC Escherichia coli Dihydrofolate Reductase (eDHFR) degrader system is a robust tool for achieving rapid, selective, and reversible post-translational control over protein abundance.[6] This system involves genetically fusing a POI to the eDHFR protein tag. A specific PROTAC, composed of an eDHFR-binding molecule (trimethoprim) linked to an E3 ligase recruiter (pomalidomide), can then be used to induce the degradation of the entire fusion protein.[6]
This guide provides a comprehensive technical overview of the eDHFR degrader system, including its core mechanism, quantitative performance metrics, and detailed experimental protocols for its application and evaluation.
Core Components and Mechanism of Action
The eDHFR degrader system is an elegant approach that leverages the high-affinity and specific interaction between the antibiotic trimethoprim (B1683648) (TMP) and its target, eDHFR. By using the bacterial DHFR enzyme, the system remains orthogonal to the endogenous mammalian DHFR, ensuring high specificity.
System Components:
-
Protein of Interest (POI)-eDHFR Fusion: The target protein is genetically fused to the E. coli DHFR domain at either the N- or C-terminus.[5] This tagged protein is expressed in the cell under normal conditions.
-
TMP-based PROTAC: This heterobifunctional molecule is the system's key activator. It is synthesized by covalently linking trimethoprim to an E3 ligase ligand, typically pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5][6] A representative example is the molecule designated "7c" in foundational studies.[6]
Mechanism of Action: The TMP-based PROTAC operates catalytically to induce proteasomal degradation of the POI-eDHFR fusion protein through a four-step process:[7]
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the eDHFR tag on the fusion protein and the CRBN E3 ligase, bringing them into close proximity to form a key ternary complex (POI-eDHFR :: PROTAC :: CRBN).[6][8]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI-eDHFR protein.[2]
-
Proteasomal Degradation: The polyubiquitinated fusion protein is recognized by the 26S proteasome, which unfolds and degrades it into smaller peptides.[4][5]
-
PROTAC Recycling: After degradation of the target, the PROTAC molecule is released and can engage another POI-eDHFR protein and E3 ligase, repeating the cycle.[7]
This process allows for rapid and potent knockdown of the target protein, which is fully reversible upon withdrawal of the PROTAC molecule.[6][9]
Caption: Mechanism of PROTAC-mediated eDHFR-tagged protein degradation.
Quantitative Performance Metrics
The efficacy of a PROTAC is primarily assessed by its potency (DC50) and efficiency (Dmax).
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DC50: The concentration of the PROTAC required to induce 50% of the maximal degradation of the target protein.[10] A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation achieved at high PROTAC concentrations.[10]
Studies have demonstrated that TMP-based PROTACs can robustly degrade various eDHFR-tagged proteins, achieving Dmax values greater than 95%.[6]
| PROTAC Molecule | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 7c | eDHFR-YFP | HEK293T | ~10 | >95 | [6] |
| 7c | eDHFR-Luciferase | OVCAR8 | Not Reported | >90 | [6][9] |
| 7c | eDHFR-Lck | HEK293T | Not Reported | >90 | [9] |
| 7b | eDHFR-tagged proteins | Not Specified | Not Reported | Potent Degrader | [11] |
Binding Affinities and Cooperativity The formation of the ternary complex is the critical initiating event in the PROTAC mechanism. The stability of this complex is governed by the binding affinities of the PROTAC for both the target protein and the E3 ligase, as well as by the protein-protein interactions between the target and the ligase.[12]
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Binding Affinity (Kd): The dissociation constant measures the strength of binding between two molecules. The affinity of TMP for E. coli DHFR is in the nanomolar range, providing a strong anchor for the PROTAC.[13]
-
Cooperativity (α): This factor quantifies how the binding of the PROTAC to one protein partner influences its binding to the second. It is calculated as the ratio of the binary and ternary dissociation constants (α = KDbinary / KDternary).[14]
While high binding affinity can be beneficial, studies have shown that it does not always correlate directly with degradation efficiency.[15] Ternary complex stability and positive cooperativity are often more robust predictors of a PROTAC's efficacy.[15]
Key Experimental Protocols
Evaluating the eDHFR degrader system involves a series of well-established molecular and cell biology techniques.
Caption: Workflow for determining PROTAC efficacy (DC50/Dmax).
Cell Culture and Treatment
This protocol outlines the general procedure for treating cells expressing a POI-eDHFR fusion protein with a TMP-based PROTAC.
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Cell Plating: Plate cells (e.g., HEK293T-eDHFR-YFP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest (e.g., 5 x 105 cells/well).[9] Allow cells to adhere overnight.
-
PROTAC Preparation: Prepare a serial dilution of the PROTAC (e.g., compound 7c) in complete cell culture medium. A typical dose-response range might be from 0.1 nM to 1000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).[4]
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.[9][16]
Western Blotting for Degradation Analysis
Western blotting is the standard method for quantifying the reduction in target protein levels.[4]
-
Cell Lysis: After incubation, aspirate the media and wash the cells twice with ice-cold PBS.[4] Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.[4]
-
Harvesting: Scrape the cells and collect the lysate into a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.[4]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][17] Transfer the supernatant to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[4]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 15-20 µg) per lane on an SDS-PAGE gel.[4] After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[4][17]
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4][17]
-
Incubate the membrane with a primary antibody against the POI or the tag (e.g., anti-eDHFR, anti-YFP) overnight at 4°C.[9] Also probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH, β-Actin).[10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane and capture the signal using an imaging system.[4]
-
Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.[10]
-
Calculate the percentage of protein remaining relative to the vehicle control and plot against the log of the PROTAC concentration to determine the DC50 and Dmax values.[10]
-
Ubiquitination Assay
To confirm that degradation is mediated by the ubiquitin-proteasome system, one can perform an ubiquitination assay. A common method involves using Tandem Ubiquitin Binding Entities (TUBEs) to capture polyubiquitinated proteins.[18]
-
Cell Treatment: Treat cells with the PROTAC for a shorter time course (e.g., 0, 1, 2, 4 hours) to capture the peak of ubiquitination before significant degradation occurs.[18] Include a condition where cells are pre-treated with a proteasome inhibitor (e.g., MG132) to cause accumulation of ubiquitinated species.
-
Lysis: Lyse cells under denaturing conditions (e.g., buffer with 1% SDS) to disrupt protein-protein interactions but preserve the covalent ubiquitin linkage.
-
Pull-Down: Dilute the lysate to reduce SDS concentration and incubate with TUBE-conjugated agarose (B213101) beads to capture polyubiquitinated proteins.
-
Analysis: Wash the beads extensively, elute the bound proteins, and analyze by Western blot using an antibody against the POI-eDHFR protein. An increase in the high molecular weight smear upon PROTAC treatment indicates target ubiquitination.[18]
Cell Viability Assay
To assess the functional consequence of degrading the POI, a cell viability or proliferation assay can be performed.
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).[19]
-
Treatment: Treat cells with a serial dilution of the PROTAC as described in section 4.1.
-
Incubation: Incubate for a longer period relevant to the biological process being studied (e.g., 48-96 hours).[20]
-
Assay: Perform a viability assay using a commercially available kit, such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo®.[19][21]
-
For CCK-8, add the reagent to each well, incubate for 1-4 hours, and measure the absorbance at 450 nm.[19]
-
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot against the PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).[22]
References
- 1. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. EP4320104A1 - Control of protein expression with tmp-protac compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 17. origene.com [origene.com]
- 18. lifesensors.com [lifesensors.com]
- 19. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 20. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
